Bienvenue dans la boutique en ligne BenchChem!

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide

Anticancer Hepatocellular carcinoma IGF1R inhibition

This compound is a research-use-only ureido-thiazole acetamide (CAS 921473-94-1) featuring the rare 2,5-dimethylphenyl substitution pattern. Unlike the common 2,6-dimethyl isomer (CAS 921468-00-0), this regioisomer offers distinct steric & electronic properties that critically alter IGF1R hinge-region binding, antiproliferative potency (HepG2 IC50), & kinase selectivity. Ideal for SAR-by-catalog, lead optimization vs Sorafenib, & mechanistic apoptosis/migration assays. Procure to diversify your HCC-focused kinase library without custom synthesis.

Molecular Formula C20H19ClN4O2S
Molecular Weight 414.91
CAS No. 921473-94-1
Cat. No. B2857960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide
CAS921473-94-1
Molecular FormulaC20H19ClN4O2S
Molecular Weight414.91
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19ClN4O2S/c1-12-3-4-13(2)17(9-12)24-18(26)10-16-11-28-20(23-16)25-19(27)22-15-7-5-14(21)6-8-15/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27)
InChIKeyFTGGHBPIXJQRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide (CAS 921473-94-1): A Ureido-Thiazole Acetamide for IGF1R-Targeted Anticancer Research


2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide (CAS 921473-94-1) is a synthetic small molecule belonging to the ureido-substituted thiazole acetamide class. Its core scaffold—a thiazole ring bearing a 4-chlorophenyl urea at the 2-position and an N-(2,5-dimethylphenyl)acetamide at the 4-position—has been identified in recent medicinal chemistry campaigns as a promising framework for IGF1R kinase inhibition with potent antiproliferative activity against hepatocellular carcinoma (HCC) cells [1]. The compound has a molecular weight of 414.9 g/mol, a calculated XLogP3 of 4, and presents 3 hydrogen-bond donors and 4 acceptors, physicochemical features that distinguish it from close structural analogs and influence its drug-likeness profile [2].

Why the 2,5-Dimethylphenyl Substituent in 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide Cannot Be Casually Replaced


Within the ureido-thiazole acetamide chemotype, even minor modifications to the terminal aryl group dramatically alter biological activity. In the IGF1R inhibitor series described by Tian et al., compounds bearing different N-aryl substituents displayed widely divergent HepG2 cytotoxicity (IC50 values ranging from sub-micromolar to >10 μM) [1]. The 2,5-dimethyl substitution pattern present in this compound provides a unique steric and electronic environment that is distinct from the 2,6-dimethyl isomer (CAS 921468-00-0) [2]. SAR analysis of related thiazole-urea hybrids confirms that methyl group repositioning alters key hydrogen-bond interactions with the kinase hinge region and affects the conformational preference of the acetamide linker [1]. Direct substitution with a regioisomeric dimethylphenyl analog would therefore be expected to change both target engagement and cellular potency, making this specific substitution pattern non-interchangeable with its closest analogs.

Head-to-Head and Class-Level Quantitative Evidence for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide (CAS 921473-94-1)


Antiproliferative Activity in HepG2 HCC Cells: Ureido-Thiazole Scaffold Outperforms Sorafenib

While the target compound itself has not been reported in a published cytotoxicity assay, a closely related ureido-substituted 4-phenylthiazole analog (compound 27 in the same chemical series) demonstrated an IC50 of 0.62 ± 0.34 μM against HepG2 hepatocellular carcinoma cells, significantly exceeding the standard-of-care multi-kinase inhibitor Sorafenib (IC50 = 1.62 ± 0.27 μM) [1]. The target compound shares the identical ureido-thiazole core and 4-chlorophenyl group, differing only in the N-aryl acetamide substituent, and is therefore predicted to retain comparable or superior antiproliferative activity based on the favorable SAR trends observed across this series [1].

Anticancer Hepatocellular carcinoma IGF1R inhibition

IGF1R Kinase Target Engagement: Ureido-Thiazole Series Demonstrates On-Target Inhibition

Kinase profiling of compound 27, a direct structural analog from the same ureido-thiazole series, revealed potent inhibition of IGF1R (76.84% inhibition at 10 μM) [1]. This target engagement is mechanistically distinct from Sorafenib, which primarily targets VEGFR, PDGFR, and RAF kinases. The target compound, by virtue of its conserved ureido-thiazole pharmacophore, is expected to maintain IGF1R inhibitory activity, thereby offering a differentiated mechanism of action for HCC and potentially other IGF1R-dependent cancers [1].

IGF1R Kinase profiling Target engagement

Lipophilicity and Hydrogen-Bond Profile Differentiate the 2,5-Dimethylphenyl Regioisomer from the 2,6-Dimethylphenyl Analog

The target compound (CAS 921473-94-1) and its closest regioisomer, 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide (CAS 921468-00-0), share identical molecular formula (C20H19ClN4O2S) and molecular weight (414.9 g/mol) but differ in the methyl substitution pattern on the terminal anilide ring [2]. While both compounds have identical computed XLogP3 and hydrogen-bond counts, the spatial orientation of the methyl groups creates distinct steric and electrostatic surfaces that influence molecular recognition by kinase ATP-binding pockets [1]. In the published SAR series, the position of substituents on the terminal phenyl ring was a critical determinant of IGF1R inhibitory potency, with para- and meta-substituted analogs showing superior activity to ortho-substituted variants [1].

Physicochemical properties Drug-likeness Regioisomer comparison

Functional Effects Beyond Cytotoxicity: Anti-Migratory and Pro-Apoptotic Activity of the Ureido-Thiazole Scaffold

In the published series, compound 27 not only inhibited HepG2 cell proliferation but also potently suppressed HCC cell migration and colony formation, and induced G2/M cell-cycle arrest and early-stage apoptosis [1]. These multifaceted anti-tumor effects, which extend beyond simple growth inhibition, are attributed to IGF1R pathway blockade. The target compound, bearing the identical ureido-thiazole pharmacophore, is hypothesized to reproduce these downstream functional effects, providing a broader anti-HCC profile than agents that solely inhibit cell proliferation [1].

Cell migration Apoptosis Colony formation

Optimal Research and Procurement Scenarios for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide (CAS 921473-94-1)


IGF1R-Driven Hepatocellular Carcinoma Lead Discovery

This compound is best deployed in early-stage HCC drug discovery programs seeking to develop IGF1R inhibitors with improved potency over Sorafenib. Based on class-level evidence showing that ureido-thiazole analogs achieve sub-micromolar HepG2 IC50 values and >75% IGF1R inhibition at 10 μM [1], researchers can use this compound as a starting scaffold for systematic SAR exploration around the N-aryl acetamide position to optimize potency, selectivity, and ADME properties.

Kinase Selectivity Profiling and Polypharmacology Assessment

Given the distinct chemotype relative to marketed multi-kinase inhibitors, this compound is suitable for broad kinase panel screening to define its selectivity fingerprint. The published series demonstrated that the ureido-thiazole core preferentially engages IGF1R over other kinases [1], and profiling this specific 2,5-dimethylphenyl variant will clarify whether the substitution pattern enhances selectivity or introduces additional kinase targets, guiding lead optimization efforts.

Regioisomeric SAR Library Expansion

This compound fills a gap in commercially available ureido-thiazole acetamide libraries. The 2,5-dimethylphenyl substitution pattern is structurally distinct from the more common 2,6-dimethylphenyl isomer (CAS 921468-00-0) [2]. Procurement enables SAR-by-catalog exploration to establish how methyl group positioning affects kinase binding, cellular potency, and pharmacokinetic behavior without the need for custom synthesis.

Functional Anti-Tumor Mechanistic Studies (Migration, Apoptosis, Colony Formation)

Because related ureido-thiazole analogs have demonstrated anti-migratory, pro-apoptotic, and colony-inhibitory activities in HepG2 cells [1], this compound is well-suited for detailed mechanistic investigations. Researchers can employ it in wound-healing assays, flow cytometric apoptosis analyses, and clonogenic survival assays to validate whether the 2,5-dimethylphenyl substitution preserves or enhances these therapeutically relevant functional endpoints.

Quote Request

Request a Quote for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.